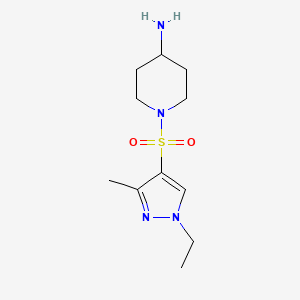
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate: is a complex organic compound characterized by its thiophene ring structure, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiophenes.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.
Biology: In biological research, this compound is explored for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool in studying biological processes.
Medicine: The compound's unique structure makes it a candidate for drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, such as increasing metabolic stability and enhancing binding affinity to biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in interactions with biological macromolecules.
Comparison with Similar Compounds
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate
Uniqueness: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate stands out due to its thiophene ring, which imparts unique electronic and steric properties compared to pyrimidine or pyridine analogs. This difference can lead to variations in reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMELADLMEJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3200576.png)


![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)


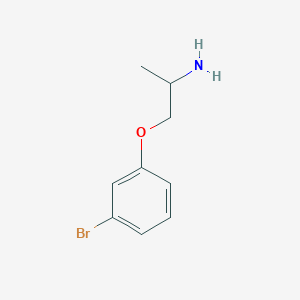
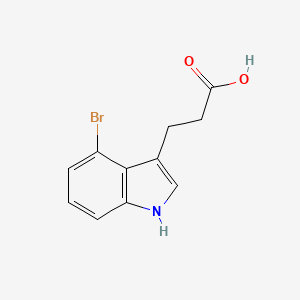
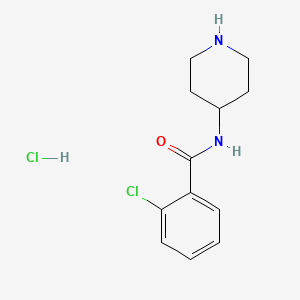
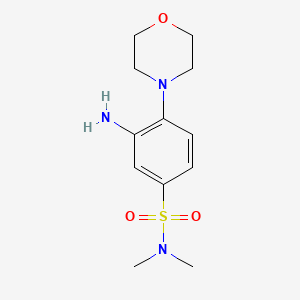
![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)

